2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with fluorophenyl and nitrophenyl groups. While direct data on its biological activity are unavailable, structural analogs suggest roles as enzyme inhibitors or ligands due to their amide functionality .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c20-13-3-1-12(2-4-13)9-18(25)21-19-16-10-28-11-17(16)22-23(19)14-5-7-15(8-6-14)24(26)27/h1-8H,9-11H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHLBNUJCCLLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Thieno[3,4-c]Pyrazole Core Formation
The thieno[3,4-c]pyrazole scaffold is synthesized via cyclization reactions. Two dominant methods are identified:
Jacobson Cyclization
- Procedure :
- Substrate : 2-Methylthiophene-3-amine derivatives (e.g., 11 in).
- N-Acetylation : Treat with acetic anhydride in toluene and potassium acetate.
- Nitrosation : Add isoamyl nitrite under reflux to form intermediate diazonium salt.
- Cyclization : Heat to induce ring closure, yielding the thieno[3,4-c]pyrazole core.
- Yield : 47% over three steps.
- Advantages : Scalable for gram-scale production.
Cyclocondensation of Thioamides
Introduction of the 4-Nitrophenyl Group
The 4-nitrophenyl substituent is introduced via electrophilic aromatic substitution or cross-coupling:
Nitration Post-Cyclization
- Procedure :
- Limitation : Risk of over-nitration or side reactions.
Pre-Functionalized Building Blocks
Acetamide Coupling
The 4-fluorophenyl acetamide moiety is installed via acylation:
Direct Acylation
- Procedure :
- Yield : 68–82%.
Carbodiimide-Mediated Coupling
Optimized Synthetic Route
A consolidated four-step protocol is proposed (Table 1):
Table 1 : Optimized Synthesis of 2-(4-Fluorophenyl)-N-(2-(4-Nitrophenyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-yl)Acetamide
Mechanistic Insights
Key Intermediates
Analytical Characterization
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can yield various substituted derivatives .
Scientific Research Applications
Chemistry
Synthesis and Building Blocks
- The compound serves as a significant building block in organic synthesis, particularly for creating more complex molecules. Its thieno[3,4-c]pyrazole core is integral to various synthetic pathways.
- Common synthetic routes include the reaction of 4-fluoroaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base, followed by cyclization with thioglycolic acid and subsequent acylation to introduce the acetamide group.
Table 1: Synthetic Pathways
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Condensation | 4-Fluoroaniline + 4-Nitrobenzaldehyde | Schiff Base |
| 2 | Cyclization | Schiff Base + Thioglycolic Acid | Thieno[3,4-c]pyrazole |
| 3 | Acylation | Thieno[3,4-c]pyrazole + Acetic Anhydride | Final Product |
Biology
Biological Activity
- The compound has been investigated for its potential antimicrobial and anticancer properties. Studies indicate that compounds with similar structures exhibit significant biological activity against various pathogens and cancer cell lines.
- Molecular docking studies suggest that it interacts with specific biological targets, potentially inhibiting certain enzymes or receptors involved in disease mechanisms .
Case Study: Anticancer Activity
- A study evaluating the anticancer properties of derivatives of this compound demonstrated effective inhibition of tumor growth in vitro. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating a promising avenue for therapeutic development .
Medicine
Therapeutic Applications
- Due to its biological activity, this compound is being explored for potential therapeutic applications. Its structure suggests it could be effective in treating conditions related to inflammation and oxidative stress.
- Preliminary findings indicate that derivatives may also have neuroprotective effects, making them candidates for further exploration in neurodegenerative diseases .
Industry
Material Development
- In industrial settings, the compound can be utilized in the development of new materials, particularly those requiring specific electronic or optical properties due to its nonlinear optical characteristics.
- The compound's potential as a precursor for other chemical compounds further enhances its utility in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The target compound’s nitro group distinguishes it from analogs with halogens (e.g., chloro, fluoro) or sulfone groups. Key comparisons include:
Table 1: Substituent and Molecular Data
Key Observations:
Crystallographic and Hydrogen-Bonding Patterns
Crystal structures of related acetamides reveal consistent hydrogen-bonding motifs:
- N—H⋯O Interactions: In , infinite chains along the [100] axis are formed via N—H⋯O bonds, with additional C—H⋯O/F interactions stabilizing the lattice.
- Dihedral Angles: The 4-chlorophenyl and 3,4-difluorophenyl rings in exhibit a dihedral angle of 65.2°, while the acetamide group is twisted by 83.5° and 38.9° relative to the phenyl rings.
For the target compound, the nitro group may:
Increase planarity due to conjugation with the aromatic ring.
Physicochemical Properties
- Melting Points: The analog in melts at 394–396 K, while simpler derivatives (e.g., ) likely have lower melting points due to reduced molecular complexity. The nitro group in the target compound may elevate its melting point via enhanced intermolecular forces.
- Solubility: Nitro groups generally reduce solubility in apolar solvents but improve it in polar aprotic solvents (e.g., DMSO).
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a member of the thieno[3,4-c]pyrazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a fluorophenyl group and a nitrophenyl moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibit promising anticancer activity. For instance, a series of thieno[3,4-c]pyrazoles were screened against various cancer cell lines such as T-47D (breast cancer) and UACC-257 (melanoma). The results demonstrated that certain derivatives showed significant cytotoxic effects at low micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide | T-47D | 15.5 |
| Similar Derivative A | UACC-257 | 12.3 |
| Similar Derivative B | T-47D | 9.8 |
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, compounds from this class have been shown to inhibit MAPK pathways and induce apoptosis in cancer cells. In vitro studies have demonstrated that treatment with these compounds leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest that 2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has favorable bioavailability due to its moderate lipophilicity and ability to permeate cellular membranes effectively.
Case Studies
-
Case Study 1: Anticancer Efficacy in Vivo
- A study evaluated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to controls (p < 0.05), indicating its potential as an effective therapeutic agent.
-
Case Study 2: Toxicological Profile
- Toxicological assessments revealed that the compound exhibited low toxicity at therapeutic doses. Histopathological examinations showed no significant adverse effects on major organs in treated animals.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identifies substituent positions (e.g., fluorophenyl vs. nitrophenyl groups) and confirms amide bond formation via NH proton signals .
- X-ray crystallography : Provides precise spatial arrangements, such as twisted conformations between aromatic rings (e.g., 83.5° acetamide group deviation) and intermolecular interactions (N–H⋯O hydrogen bonds) .
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
How can reaction conditions be optimized to improve synthetic yield and purity?
Advanced Research Question
- Design of Experiments (DoE) : Statistically models variables (temperature, solvent, time) to minimize trial-and-error. For example, dichloromethane/ethyl acetate (1:1) mixtures enable high-purity crystallization .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and by-product formation .
- pH control : Critical during workup (e.g., NaHCO₃ washes to remove unreacted acids) .
How to resolve contradictions between computational predictions and experimental data (e.g., reactivity or binding affinities)?
Advanced Research Question
- Feedback loops : Integrate quantum chemical calculations (e.g., reaction path searches) with experimental validation. For example, computational docking may predict binding modes inconsistent with NMR titration results; iterative refinement reconciles discrepancies .
- Multivariate analysis : Cross-correlate data from diverse techniques (e.g., crystallography vs. molecular dynamics simulations) to identify systematic errors .
What strategies are used to establish structure-activity relationships (SAR) for this compound?
Advanced Research Question
- Functional group modification : Synthesize derivatives (e.g., replacing fluorophenyl with chlorophenyl) and test bioactivity (e.g., antimicrobial assays) .
- Crystallographic data : Correlate dihedral angles (e.g., 65.2° in ) with solubility or target binding .
- Docking studies : Map interactions (e.g., hydrogen bonds with kinase active sites) to guide SAR .
What computational tools model this compound’s interactions with biological targets?
Advanced Research Question
- Quantum mechanical calculations : Predict electronic properties (e.g., frontier molecular orbitals) using Gaussian or ORCA .
- Molecular dynamics (MD) : Simulate binding stability in lipid bilayers or protein pockets (e.g., GROMACS/AMBER) .
- QSAR models : Relate substituent electronegativity (e.g., -NO₂ vs. -F) to activity trends .
Which structural features critically influence its chemical reactivity?
Basic Research Question
- Electron-withdrawing groups (e.g., -NO₂): Increase electrophilicity of the acetamide carbonyl, enhancing nucleophilic attack .
- Steric hindrance : Twisted aromatic rings (65.2° dihedral angle) may limit access to catalytic sites .
- Hydrogen-bonding capacity : NH and carbonyl groups facilitate crystal packing and biomolecular interactions .
What challenges arise during purification, and how are they addressed?
Advanced Research Question
- By-product removal : Chromatography (flash/Sephadex) or recrystallization (e.g., ethyl acetate/dichloromethane) isolates the target compound .
- Polymorphism : Controlled solvent evaporation (slow vs. rapid) ensures reproducible crystal forms .
- Acidic/basic workups : Neutralize unreacted reagents (e.g., HCl washes for excess amines) .
How is biological activity validated in vitro or in silico?
Advanced Research Question
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based protocols .
- Cytotoxicity screening : Use MTT/XTT assays on cell lines (e.g., HeLa) to assess selectivity .
- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
How is crystallographic data interpreted to guide further research?
Advanced Research Question
- Packing analysis : Intermolecular interactions (e.g., C–H⋯O/F contacts) inform solubility and stability .
- Torsion angles : Conformational flexibility (e.g., 38.9° acetamide twist) impacts ligand-receptor docking .
- Hirshfeld surfaces : Quantify interaction types (e.g., π-stacking vs. hydrogen bonds) for co-crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
